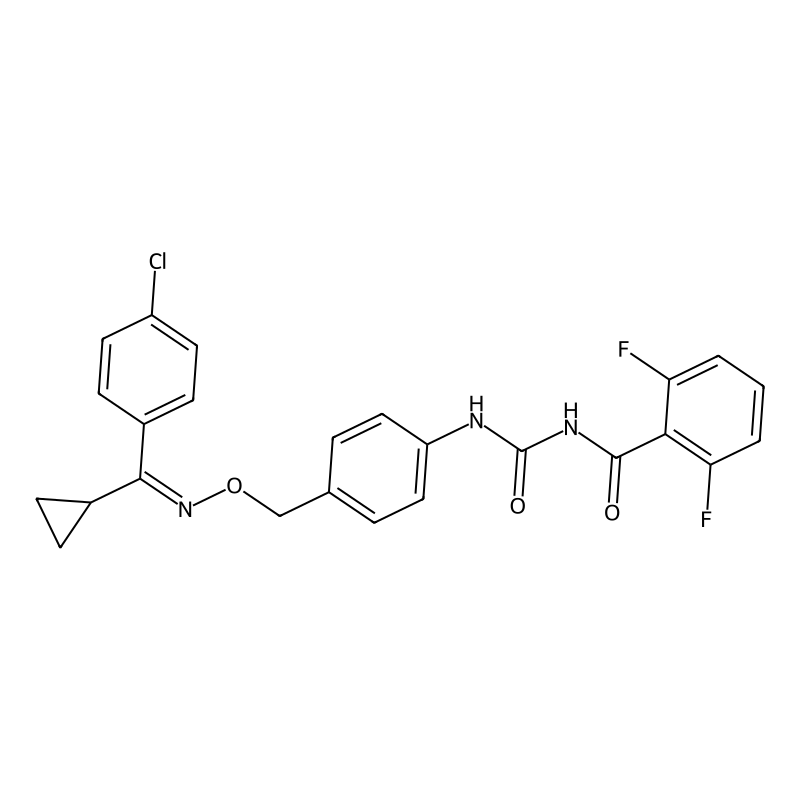

Flucycloxuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action

Scientists use flucycloxuron to study how it disrupts insect growth and development. Flucycloxuron inhibits chitin synthesis, a crucial component of insect exoskeletons. This research helps understand the mechanisms of insecticide action and develop new strategies for pest control [].

Investigating Insect Resistance

Flucycloxuron can be a valuable tool in research on insect resistance to insecticides. By exposing insect populations to flucycloxuron over multiple generations, scientists can track the development of resistance and identify the underlying genetic mechanisms [].

Studying Non-Target Effects

Research also employs flucycloxuron to assess its potential impact on non-target organisms, such as beneficial insects and predators. This helps ensure the development of safe and sustainable pest control practices [].

Ecological Investigations

Flucycloxuron can be used in ecological studies to investigate the impact of insecticides on insect populations and their role within ecosystems. This knowledge is crucial for developing integrated pest management (IPM) strategies that minimize environmental harm [].

Flucycloxuron is a synthetic compound belonging to the class of benzoylurea insecticides, primarily utilized as an insect growth regulator. Its chemical formula is , and it is characterized by its ability to inhibit chitin synthesis in insects, thereby disrupting their growth and development. This mechanism of action makes it particularly effective against various pest species, including lepidopterans and some dipterans.

Flucycloxuron acts as a non-systemic insecticide, meaning it remains on the plant surface and does not enter the plant tissues. It targets mites by inhibiting chitin synthesis, a crucial component of their exoskeleton. This disrupts their molting process, leading to death during development.

- Toxicity: Flucycloxuron is considered to have low acute oral toxicity in mammals. However, it can be an irritant to the skin and eyes.

- Environmental impact: Flucycloxuron has low volatility and is not expected to be persistent in water. However, its persistence in soil can vary depending on local conditions. It can be toxic to some aquatic species and is not highly selective for target pests, raising concerns about potential harm to beneficial insects [].

Key Reactions:- Chitin Synthesis Inhibition: Flucycloxuron binds to specific enzymes (chitin synthases) that catalyze the polymerization of N-acetylglucosamine into chitin.

- Hydrolysis: Under certain conditions, flucycloxuron can undergo hydrolysis, leading to the formation of less active metabolites.

Flucycloxuron exhibits a range of biological activities beyond its role as an insecticide. Studies have shown that it can affect non-target organisms, including aquatic species. For example, research indicates that flucycloxuron has less toxicity to certain fish species compared to conventional insecticides, making it a more environmentally friendly option in integrated pest management systems .

Toxicological Effects:- Developmental Impact: In zebrafish embryos, flucycloxuron has been shown to disrupt angiogenesis and affect cell cycle regulatory genes .

- Chronic Effects: Long-term exposure can lead to growth inhibition and alterations in reproductive parameters in aquatic organisms .

Flucycloxuron can be synthesized through a multi-step chemical process involving various reagents and conditions. One common method includes the reaction of 2-fluoro-4-hydroxyaniline with 3,4-dichlorotrifluoromethyltoluene in the presence of potassium hydroxide in dimethyl sulfoxide . This method highlights the importance of controlling reaction conditions to maximize yield and purity.

General Steps:- Preparation of Reactants: Dissolve 2-fluoro-4-hydroxyaniline in dimethyl sulfoxide.

- Addition of Reagents: Introduce 3,4-dichlorotrifluoromethyltoluene and potassium hydroxide.

- Reaction Conditions: Maintain specific temperature and time parameters for optimal reaction.

- Purification: Isolate flucycloxuron through crystallization or chromatography.

Research has explored the interactions of flucycloxuron with other chemicals and biological systems. Studies indicate that when used in combination with other insecticides or environmental stressors, flucycloxuron's effectiveness can be altered, either enhancing or diminishing its insecticidal properties.

Notable Findings:- Synergistic Effects: Flucycloxuron may exhibit enhanced toxicity when combined with certain neonicotinoids.

- Environmental Interactions: The presence of organic matter can influence its bioavailability and effectiveness in aquatic systems.

Flucycloxuron shares similarities with other benzoylurea compounds, particularly in its mechanism of action targeting chitin synthesis. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Flucycloxuron | Chitin synthesis inhibitor | Less toxic to non-target aquatic species | |

| Diflubenzuron | Chitin synthesis inhibitor | Broad-spectrum efficacy | |

| Novaluron | Chitin synthesis inhibitor | Lower toxicity to beneficial insects | |

| Halofenozide | Chitin synthesis inhibitor | Used primarily for lepidopteran control |

Flucycloxuron stands out due to its comparatively lower toxicity towards non-target organisms, making it a more environmentally sustainable choice among similar compounds.

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

94050-53-0

Wikipedia

Flucycloxuron

Use Classification

Dates

2: Sun R, Wang Z, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing amide and sulfonate groups based on the sulfonylurea receptor protein binding site for diflubenzuron and glibenclamide. J Agric Food Chem. 2013 Jan 23;61(3):517-22. doi: 10.1021/jf304468b. Epub 2013 Jan 10. PubMed PMID: 23305601.

3: Hami M, Taibi F, Soltani-Mazouni N. Effects of flucycloxuron, a chitin synthesis inhibitor, on reproductive events and thickness of chorion in mealworms. Commun Agric Appl Biol Sci. 2004;69(3):249-55. PubMed PMID: 15759421.

4: Sun R, Li Y, Xiong L, Liu Y, Wang Q. Design, synthesis, and insecticidal evaluation of new benzoylureas containing isoxazoline and isoxazole group. J Agric Food Chem. 2011 May 11;59(9):4851-9. doi: 10.1021/jf200395g. Epub 2011 Mar 25. PubMed PMID: 21438557.

5: Rouabhi R, Chagra A, Djebar-Berrebbah H, Djebar MR. The impact of flucycloxuron on eggs weight kinetic and hematological parameters of chicken (Gallus domesticus). Commun Agric Appl Biol Sci. 2007;72(2):143-50. PubMed PMID: 18399435.

6: Sun R, Lü M, Chen L, Li Q, Song H, Bi F, Huang R, Wang Q. Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group. J Agric Food Chem. 2008 Dec 10;56(23):11376-91. doi: 10.1021/jf801901h. PubMed PMID: 18991456.

7: Qian M, Wu L, Zhang H, Xu M, Li R, Wang X, Sun C. Determination of 16 insect growth regulators in edible Chinese traditional herbs by liquid chromatography electrospray tandem mass spectrometry. Anal Bioanal Chem. 2012 Mar;402(7):2451-62. doi: 10.1007/s00216-011-5699-3. Epub 2012 Jan 20. PubMed PMID: 22271101.

8: Mommaerts V, Sterk G, Smagghe G. Hazards and uptake of chitin synthesis inhibitors in bumblebees Bombus terrestris. Pest Manag Sci. 2006 Aug;62(8):752-8. PubMed PMID: 16786494.

9: Van Leeuwen T, Van Pottelberge S, Tirry L. Comparative acaricide susceptibility and detoxifying enzyme activities in field-collected resistant and susceptible strains of Tetranychus urticae. Pest Manag Sci. 2005 May;61(5):499-507. PubMed PMID: 15657956.

10: Dommarco R, Santilio A, Fornarelli L, Rubbiani M. Simultaneous quantitative determination of thirteen urea pesticides at sub-ppb levels on a Zorbax SB-C18 column. J Chromatogr A. 1998 Nov 6;825(2):200-4. PubMed PMID: 9842721.

11: Moss SR. Herbicide-resistant weeds in Europe: the wider implications. Commun Agric Appl Biol Sci. 2004;69(3):3-11. PubMed PMID: 15759389.